molecular formula C8H9N3O5S B14831381 3-Cyclopropoxy-6-nitropyridine-2-sulfonamide

3-Cyclopropoxy-6-nitropyridine-2-sulfonamide

Katalognummer: B14831381
Molekulargewicht: 259.24 g/mol
InChI-Schlüssel: URSFDAVMMQEJHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-6-nitropyridine-2-sulfonamide is a chemical compound with the molecular formula C8H9N3O5S and a molecular weight of 259.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a sulfonamide group attached to a pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

The synthesis of 3-Cyclopropoxy-6-nitropyridine-2-sulfonamide involves several steps, typically starting with the nitration of pyridine derivatives. One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3- in water to yield 3-nitropyridine . This intermediate can then be further reacted with cyclopropyl alcohol and sulfonamide reagents under specific conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Analyse Chemischer Reaktionen

3-Cyclopropoxy-6-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-6-nitropyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-6-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-Cyclopropoxy-6-nitropyridine-2-sulfonamide include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C8H9N3O5S

Molekulargewicht

259.24 g/mol

IUPAC-Name

3-cyclopropyloxy-6-nitropyridine-2-sulfonamide

InChI

InChI=1S/C8H9N3O5S/c9-17(14,15)8-6(16-5-1-2-5)3-4-7(10-8)11(12)13/h3-5H,1-2H2,(H2,9,14,15)

InChI-Schlüssel

URSFDAVMMQEJHU-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(N=C(C=C2)[N+](=O)[O-])S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.